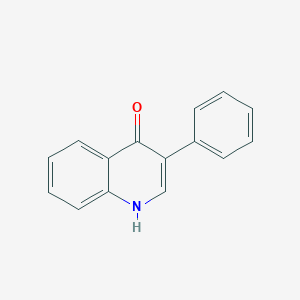

3-Phenylquinolin-4(1h)-one

Vue d'ensemble

Description

3-Phenylquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a phenyl group attached at the third position and a keto group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinolin-4(1H)-one typically involves the cyclization of 2-aminobenzophenone derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl aldehyde in the presence of a base. The reaction conditions often include heating the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient synthesis while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the keto group can lead to the formation of 3-phenylquinolin-4-ol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 3-Phenylquinolin-4-ol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

3-Phenylquinolin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Phenylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In medicinal applications, it may interact with cellular receptors to modulate biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Quinoline: A parent compound with a similar core structure but lacking the phenyl group and keto group.

4-Quinolone: A derivative with a keto group at the fourth position but without the phenyl group.

3-Phenylquinoline: Similar to 3-Phenylquinolin-4(1H)-one but lacks the keto group.

Uniqueness: this compound is unique due to the presence of both the phenyl group and the keto group, which confer distinct chemical reactivity and biological activity

Activité Biologique

3-Phenylquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer, antimalarial, and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinoline core with a phenyl substituent at the 3-position. The synthesis of this compound typically involves the cyclization of appropriate precursors, often employing catalytic methods to enhance yield and purity.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-ones have shown potent cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Study: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound, revealing that specific analogs induced significant apoptosis in HL-60 and H460 cells. The compound's IC50 values were reported at sub-micromolar levels, indicating strong efficacy against these cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | HL-60 | <0.5 | Induces apoptosis |

| 6e | H460 | <0.5 | Cell cycle arrest |

Antimalarial Activity

The antimalarial properties of this compound derivatives have also been extensively studied. Compounds derived from this scaffold have demonstrated low nanomolar activity against Plasmodium falciparum and Plasmodium vivax, making them promising candidates for further development.

Research Findings on Antimalarial Properties

A notable study reported that certain derivatives exhibited excellent activity against malaria at all life cycle stages of the parasites, with one compound (designated ELQ-300) entering preclinical studies due to its promising profile .

| Compound | Activity Against | IC50 (nM) | Life Cycle Stage Targeted |

|---|---|---|---|

| ELQ-300 | P. falciparum | <10 | All stages |

| ELQ-300 | P. vivax | <10 | All stages |

Other Biological Activities

In addition to anticancer and antimalarial effects, this compound has been investigated for other pharmacological activities:

- Inhibition of Kinase Activity : Certain analogs have been identified as specific allosteric inhibitors of Akt, a key player in cancer signaling pathways. These compounds do not bind to the ATP site but instead interact with the PH domain of Akt, inhibiting its phosphorylation and activity .

- Anti-inflammatory Properties : Some derivatives have shown potential as TNF-α inhibitors and α2C-adrenoreceptor antagonists, contributing to their therapeutic profiles in inflammatory diseases .

Propriétés

IUPAC Name |

3-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-14(12)16-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLYMKQAMJFPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937783 | |

| Record name | 3-Phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17052-37-8 | |

| Record name | NSC131265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.